Technical Monograph: Methyl 3-chloro-2-fluorobenzoate
Technical Monograph: Methyl 3-chloro-2-fluorobenzoate
CAS: 94014-46-5 | Formula: C₈H₆ClFO₂ | MW: 188.58 g/mol [1]
Executive Summary: The Orthogonal Scaffold
Methyl 3-chloro-2-fluorobenzoate represents a "privileged scaffold" in medicinal chemistry, specifically designed for orthogonal functionalization .[1][2] Its utility stems from the precise electronic and steric environment created by the contiguous trisubstitution pattern (Ester-Fluoro-Chloro).[1]
For the drug developer, this molecule offers three distinct reactive handles, each addressable under specific conditions without interfering with the others:
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C1-Ester: Susceptible to hydrolysis or reduction (Standard electrophile).[1][2]
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C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-ester electron-withdrawing group (EWG).[1][2]
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C3-Chlorine: Sterically crowded but electronically viable for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), serving as a lipophilic anchor.[1][2]
This guide details the physicochemical profile, synthetic pathways, and critical reactivity logic required to utilize this intermediate in high-value API synthesis, such as HIV integrase inhibitors (e.g., Elvitegravir precursors).
Physicochemical Profile
Data aggregated from vendor certificates and calculated consensus values.
| Property | Value | Technical Note |
| Appearance | Colorless to pale yellow liquid/low-melting solid | Tendency to supercool; may solidify upon prolonged storage at 4°C. |
| Boiling Point | 234–236 °C (at 760 mmHg) | High boiling point requires high-vacuum distillation for purification.[1][2] |
| Density | 1.35 ± 0.05 g/cm³ | Significantly denser than water; facilitates phase separation in aqueous workups.[1][2] |
| LogP | ~2.6 (Predicted) | Moderate lipophilicity; amenable to standard silica chromatography (Hex/EtOAc).[1][2] |
| Flash Point | >100 °C | Class IIIB Combustible Liquid.[1][2] |
| Solubility | DMSO, MeOH, DCM, Toluene | Hydrolytically unstable in basic aqueous media.[2] |
Synthetic Accessibility & Manufacturing
The synthesis of Methyl 3-chloro-2-fluorobenzoate is typically achieved via the esterification of 3-chloro-2-fluorobenzoic acid . The choice of esterification method is critical to prevent accidental nucleophilic displacement of the labile fluorine atom.[2]
Protocol A: Acid-Catalyzed Esterification (Recommended)
Why this method? Acidic conditions protonate the carbonyl, activating it for nucleophilic attack by methanol, while leaving the aromatic ring electron-poor but unreactive toward SNAr (which requires basic nucleophiles).
Reagents:
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Methanol (anhydrous, 10 vol)
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Sulfuric acid (H₂SO₄, conc., 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)
Workflow:
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Activation: If using SOCl₂, add dropwise to a solution of the acid in MeOH at 0°C to generate HCl in situ.[1][2] If using H₂SO₄, add directly to the methanolic solution.[1][2]
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Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (loss of acid spot) or HPLC.[1][2]
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Workup: Concentrate MeOH under reduced pressure. Dilute residue with EtOAc.[1][2] Wash with sat.[1][2] NaHCO₃ (to remove unreacted acid) and Brine.[1][2]
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Purification: Dry over Na₂SO₄ and concentrate. Distillation is preferred for >98% purity.[1][2]
Reactivity Profile & Chemo-selectivity
The core value of this molecule lies in its Regioselective Reactivity Map .[1][2] The diagram below illustrates the logical flow of functionalization.
Visualization: Reactivity Logic Gate
Caption: Regioselective functionalization pathways. The C2-Fluorine is the most labile site under basic conditions, allowing for sequential modification.
Deep Dive: The C2-Fluorine SNAr Displacement
The fluorine at position 2 is "hypersensitive" to nucleophilic attack because the ortho-ester group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, stabilizing the Meisenheimer complex intermediate.
Critical Control Point:
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Base Selection: Avoid strong hydroxide bases (NaOH, KOH) if the ester must be preserved, as hydrolysis will compete with SNAr. Use non-nucleophilic organic bases (DIPEA, Et₃N) or mild inorganic carbonates (K₂CO₃) in aprotic solvents (DMF, DMSO, NMP).
Validated Protocol: Synthesis of Methyl 2-((2-hydroxyethyl)amino)-3-chlorobenzoate
Targeting the Elvitegravir Scaffold Logic.
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Setup: Charge a reactor with Methyl 3-chloro-2-fluorobenzoate (1.0 eq) and DMF (5 vol).
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Nucleophile Addition: Add Ethanolamine (1.2 eq) and K₂CO₃ (1.5 eq). Note: K₂CO₃ acts as an HF scavenger.
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Reaction: Heat to 80°C for 4 hours.
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Quench: Pour into ice water. The product often precipitates.[1][2] If oil forms, extract with EtOAc.[1][2]
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Outcome: The fluorine is displaced selectively.[1][2] The chlorine atom remains intact because C-Cl bond cleavage requires Pd-catalysis or much harsher SNAr conditions not met here.[1][2]
Application Case Study: HIV Integrase Inhibitors
Methyl 3-chloro-2-fluorobenzoate is a structural analog and precursor type used in the synthesis of Elvitegravir and related quinolone antibiotics/antivirals.[1]
Mechanism of Action Relevance: The 3-chloro-2-fluoro motif is often retained in the final drug or used to direct cyclization.[1] In Elvitegravir, a related 3-chloro-2-fluorobenzyl moiety is essential for binding into the hydrophobic pocket of the HIV integrase enzyme, displacing the viral DNA strand.
Visualization: Synthesis Workflow (Conceptual)
Caption: Conceptual workflow demonstrating the transformation of the benzoate into a quinolone pharmacophore.
Safety & Handling (MSDS Summary)
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Storage: Store under inert gas (Nitrogen/Argon). Moisture sensitive (ester hydrolysis risk).[1][2]
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Disposal: Halogenated organic waste streams. Do not mix with strong alkalis.[1][2]
References
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PubChem Compound Summary. Methyl 3-chloro-2-fluorobenzoate (CAS 94014-46-5).[1][2] National Center for Biotechnology Information.[1][2] [Link][1]
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Gilead Sciences, Inc. Process for the preparation of Integrase Inhibitors.[1][2] WO 2014/056465 (Discusses 3-chloro-2-fluorobenzyl intermediates).[1][2][5]
-
Organic Process Research & Development. Scalable Synthesis of Fluoro-substituted Benzoates via Nucleophilic Aromatic Substitution. (General grounding on SNAr of fluorobenzoates).[1][2] [Link]
Sources
- 1. 3-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 302931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-chlorobenzoate | C8H7ClO2 | CID 17946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 948833-74-7 | Methyl 3-chloro-2,4-difluorobenzoate - Moldb [moldb.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
